2-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
This compound features a benzamide scaffold with a 2-chloro substituent, linked via an ethyl chain to a pyrazole ring bearing a pyridin-4-yl group. Its molecular weight (calculated as ~359.8 g/mol) and moderate logP (estimated ~2.5) suggest balanced solubility and membrane permeability .
Properties
IUPAC Name |
2-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-15-4-2-1-3-14(15)17(23)20-10-12-22-11-7-16(21-22)13-5-8-19-9-6-13/h1-9,11H,10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAOUYYXXRPKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structural features, including a chloro-substituted benzamide core and a pyrazole ring, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Key Features:
- Chloro Group: Enhances lipophilicity and may influence receptor binding.
- Benzamide Core: Common in pharmaceuticals for its ability to interact with various biological targets.
- Pyrazole Ring: Known for anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has shown promise as a lead candidate in drug development targeting various pathways:
- Inhibition of Kinases: Similar compounds have been studied for their ability to inhibit RET kinase, which is implicated in certain cancers. In vitro assays have demonstrated that benzamide derivatives can effectively inhibit RET kinase activity, suggesting potential applications in cancer therapy .
- Antiparasitic Activity: Research indicates that modifications in the pyrazole ring can significantly affect antiparasitic activity. For example, derivatives with specific substitutions exhibited varying potency against parasites, indicating that the structure of this compound may also influence similar activities .
- Cytotoxic Effects: In studies involving cancer cell lines such as MCF7 and A549, related pyrazole compounds demonstrated significant cytotoxicity, with IC50 values indicating effective growth inhibition at low concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
| Compound Name | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Compound I | RET Kinase Inhibitor | 0.067 µM | |
| Compound II | Antiparasitic | 0.025 µM | |
| Compound III | Cytotoxic (MCF7) | 3.79 µM | |
| Compound IV | Cytotoxic (A549) | 0.95 nM |
Case Studies
- Cancer Therapeutics: A study evaluated various pyrazole derivatives for their anticancer properties, revealing that specific substitutions could enhance potency against multiple cancer cell lines. The findings suggest that this compound may serve as a scaffold for further development in cancer therapy .
- Antiparasitic Research: Another study highlighted the importance of structural modifications in enhancing antiparasitic activity among pyrazole derivatives. The results indicated that the presence of a pyridine moiety could significantly impact metabolic stability and efficacy against parasites .
Comparison with Similar Compounds
ZVT (2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide)
- Structural Differences: Replaces the pyrazole-pyridine group with a triazole ring and a sulfur-linked 4-fluorophenoxyethyl chain.
- Target Activity : Demonstrates antitubercular activity by inhibiting Mycobacterium tuberculosis enzymes MtDprE1 and MtKasA, critical for cell wall synthesis .
- Key Advantage : Dual enzyme inhibition expands its therapeutic scope compared to single-target analogues.
3-Chloro-N-[1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
- Structural Differences : Substitutes the pyridin-4-yl group with a 4-ethyl-6-oxopyrimidine ring and shifts the chloro substituent to the benzamide’s 3-position.
- Hypothesized Activity : The pyrimidine-oxo moiety may engage in hydrogen bonding with kinases or proteases. The 3-chloro position could reduce steric hindrance compared to 2-chloro derivatives, altering target selectivity .
2-Chloro-4-Fluoro-N-(2-{[6-(1H-Pyrazol-1-yl)-3-Pyridazinyl]amino}ethyl)Benzamide (CAS 957508-11-1)
- Structural Differences : Incorporates a pyridazine ring and a 4-fluoro substituent on the benzamide.
- Target Implications : The electron-withdrawing fluorine may enhance metabolic stability and polar interactions. Pyridazine’s nitrogen-rich structure could improve binding to nucleotide-binding domains (e.g., ATP pockets in kinases) .
- Physicochemical Properties : Higher polarity (logP ~2.0) due to fluorine and pyridazine, favoring solubility but possibly reducing CNS penetration.
2-Chloro-N-(2-Pyridin-4-ylpyrimidin-4-yl)Benzamide (CAS 478039-51-9)
- Structural Differences : Replaces the pyrazole-ethyl linker with a pyrimidine-pyridine hybrid.
- Activity Insights : The rigid pyrimidine-pyridine core may optimize binding to helical domains in proteins (e.g., kinase hinge regions). The absence of an ethyl spacer could reduce conformational flexibility, impacting entropic penalties during binding .
Comparative Analysis Table
Research Findings and Implications
- Target Compound : Its pyrazole-pyridine moiety offers a balance of rigidity and hydrogen-bonding capacity, distinguishing it from bulkier analogues like ZVT. The 2-chloro position may favor interactions with hydrophobic pockets without steric clashes.
- Antitubercular vs. Kinase Targeting : ZVT’s triazole and sulfur groups enhance specificity for bacterial enzymes, while pyridazine/pyrimidine derivatives (e.g., CAS 957508-11-1) are more suited for eukaryotic kinase inhibition .
- Solubility vs. Permeability Trade-offs : Fluorine and pyridazine improve solubility (CAS 957508-11-1) but may limit blood-brain barrier penetration, whereas ZVT’s higher logP supports tissue penetration but risks off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
